5-Methylthiophene-2-carbonyl chloride
Overview
Description
5-Methylthiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carbonyl chloride functional group at the second position and a methyl group at the fifth position of the thiophene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiophene-2-carbonyl chloride typically involves the chlorination of 5-methylthiophene-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under an inert gas atmosphere to prevent moisture from interfering with the reaction. The process involves adding thionyl chloride to 5-methylthiophene-2-carboxylic acid at a low temperature, followed by heating to reflux for several hours. The reaction mixture is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
5-Methylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 5-methylthiophene-2-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of 5-formylthiophene-2-carbonyl chloride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aldehydes: Formed by the reduction of the carbonyl chloride group
Scientific Research Applications
5-Methylthiophene-2-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Methylthiophene-2-carbonyl chloride depends on its application. In organic synthesis, it acts as an acylating agent, transferring the carbonyl chloride group to nucleophiles. The molecular targets and pathways involved include:
Nucleophilic Attack: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to the formation of various derivatives.
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-carbonyl chloride: Similar structure but with a chlorine atom instead of a methyl group.
2-Methylthiophene-3-carbonyl chloride: The carbonyl chloride group is at the third position instead of the second.
Thiophene-2-carbonyl chloride: Lacks the methyl group at the fifth position
Uniqueness
5-Methylthiophene-2-carbonyl chloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the thiophene ring. This combination allows for specific reactivity patterns and makes it a valuable intermediate in the synthesis of various compounds .
Properties
IUPAC Name |
5-methylthiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCGIWVUKCNCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375015 | |
Record name | 5-methylthiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31555-59-6 | |
Record name | 5-methylthiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylthiophene-2-carbonyl chloride, 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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